N-ethyl-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate
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Overview
Description
N-ethyl-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate is a complex organic compound that features a piperazine ring substituted with an ethyl group and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxaldehyde with ethyl piperazine-1-carboxylate under controlled conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including oxidation and esterification, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process often includes the use of catalysts and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperazine derivatives.
Scientific Research Applications
N-ethyl-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-ethyl-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate involves its interaction with specific molecular targets. The thiophene moiety can interact with biological receptors, while the piperazine ring may enhance binding affinity and selectivity. The compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-carboxylic acid.
Piperazine Derivatives: Compounds such as N-ethylpiperazine and piperazine-1-carboxamide.
Uniqueness
N-ethyl-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate is unique due to its combined structural features of both thiophene and piperazine rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-ethyl-4-(2-oxo-2-thiophen-2-ylethyl)piperazine-1-carboxamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S.C2H2O4/c1-2-14-13(18)16-7-5-15(6-8-16)10-11(17)12-4-3-9-19-12;3-1(4)2(5)6/h3-4,9H,2,5-8,10H2,1H3,(H,14,18);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOFYSFKECVBDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CC(=O)C2=CC=CS2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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